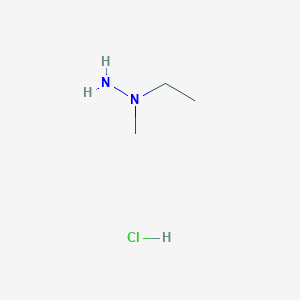

1-Ethyl-1-methylhydrazine hydrochloride

Description

Properties

IUPAC Name |

1-ethyl-1-methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.ClH/c1-3-5(2)4;/h3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTKFZWMLSWYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5514-24-9 | |

| Record name | 1-ethyl-1-methylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methylation of Hydrazine Hydrochloride Using Methyl Alcohol

- Hydrazine hydrochloride is reacted with methyl alcohol (methanol) in the presence of catalysts such as sodium hydrogensulfite and acids like paratoluenesulfonic acid sodium salt.

- The reaction occurs under inert gas shielding (e.g., nitrogen) to prevent oxidation.

- The methylation is performed at elevated temperatures (70–120°C) under controlled pressure (0.5–0.7 MPa).

- The reaction duration typically ranges from 2 to 5 hours, depending on process specifics.

| Parameter | Range | Notes |

|---|---|---|

| Temperature | 70–120°C | Ensures effective methylation |

| Pressure | 0.5–0.7 MPa | Maintains reaction environment |

| Reaction Time | 2–5 hours | Optimized for yield and purity |

$$

\text{Hydrazine hydrochloride} + \text{Methyl alcohol} \xrightarrow{\text{catalysts, inert atmosphere}} \text{1-ethyl-1-methylhydrazine hydrochloride}

$$

- The process yields methyl hydrazine with a high yield (~98%) and minimal by-products.

- The method is energy-efficient, reducing waste and emissions, and allows continuous operation.

Hydrazine Hydrate-Based Methylation

Based on patents and literature, a typical process involves:

- Reacting hydrazine hydrate (75–80% concentration) with methyl alcohol.

- Using catalysts like sodium hydrogensulfite and acids to facilitate methylation.

- Conducting the reaction under inert gas protection to prevent side reactions.

Procedure Summary:

- Hydrazine hydrate is introduced into a reactor with methyl alcohol.

- Catalysts are added to promote methylation.

- The mixture is heated to 70–120°C under 0.5–0.7 MPa pressure.

- Reaction proceeds for 2–3 hours, after which the mixture is cooled.

- Distillation separates methyl hydrazine hydrochloride from unreacted materials and by-products.

- Reduced energy consumption due to lower reaction pressures.

- High product yield (~95%).

- Environmentally friendly with minimized waste.

Process Optimization and Environmental Considerations

| Aspect | Traditional Methods | Modern Hydrazine Hydrate Methods |

|---|---|---|

| Reaction pressure | 0.7–1.3 MPa | 0.5–0.7 MPa |

| Energy consumption | Higher | Lower (energy savings >20%) |

| Waste generation | Significant | Reduced waste and emissions |

- Use of inert gases and closed systems reduces VOC emissions.

- Continuous distillation and recycling of unreacted materials improve efficiency.

- Lower reaction pressures decrease safety risks.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Range | Source/Reference |

|---|---|---|

| Hydrazine hydrate concentration | 75–80% | Patent CN102516117A |

| Methyl alcohol (methanol) | 900–950 parts by weight | Patent CN102516117A |

| Catalyst (sodium hydrogensulfite) | 5–30% of hydrazine hydrate | Patent CN106543026B |

| Reaction temperature | 70–120°C | Patent CN102516117A |

| Reaction pressure | 0.5–0.7 MPa | Patent CN102516117A |

| Reaction time | 2–5 hours | Patent CN102516117A |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-methylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.

Reduction: Simpler hydrazine derivatives.

Substitution: Various substituted hydrazine derivatives depending on the reagents used.

Scientific Research Applications

Biochemical Studies

1-Ethyl-1-methylhydrazine hydrochloride is utilized as a reactive reagent in biochemical studies. It plays a crucial role in:

- Protein Labeling : This compound is used to label proteins for tracking and studying their interactions and functions within biological systems.

- Active Site Mapping : It helps identify active sites on enzymes and other proteins, facilitating the understanding of enzyme mechanisms and substrate interactions .

Medicinal Chemistry

In medicinal chemistry, this compound is significant for:

- Synthesis of Pyrazoles : This compound serves as an intermediate in the synthesis of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties .

- Antitumor Activity : Several studies have explored its derivatives for potential antitumor effects, suggesting that modifications of the hydrazine structure can lead to compounds with enhanced cytotoxicity against cancer cells .

Organic Synthesis

This compound is also employed in organic synthesis:

- Precursor for Hydrazine Derivatives : It acts as a precursor for synthesizing other hydrazine derivatives, which are valuable in various chemical reactions and processes.

- Building Block in Peptide Synthesis : The compound is used as an organic buffer in peptide synthesis, enhancing reaction yields and facilitating the formation of complex biomolecules .

Case Study 1: Protein Labeling Techniques

A study demonstrated the effectiveness of this compound in labeling proteins. The labeled proteins exhibited enhanced stability and activity, allowing for better tracking in cellular environments. This application is particularly useful in drug development and enzyme studies.

Case Study 2: Antitumor Activity Assessment

Research conducted on modified pyrazole derivatives derived from this compound showed promising results against various cancer cell lines. The derivatives exhibited significant cytotoxicity, indicating potential therapeutic applications in oncology.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-ethyl-1-methylhydrazine hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-ethyl-1-methylhydrazine hydrochloride with structurally analogous hydrazine salts:

Key Research Findings

Synthetic Efficiency : 1-Ethyl-1-methylhydrazine HCl is synthesized in higher yields (60–65%) compared to aryl-substituted derivatives like phenylhydrazinium HCl, which require multi-step purification .

Stability : The oxalate salt of 1-ethyl-1-methylhydrazine exhibits superior crystallinity (m.p. 110–111°C), making it advantageous for storage and handling versus liquid free bases .

Biological Activity

1-Ethyl-1-methylhydrazine hydrochloride (EMH) is a synthetic compound with a molecular formula of C2H9ClN2 and a molecular weight of 96.56 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its reactive properties and potential biological activities. This article explores the biological activity of EMH, focusing on its mechanisms of action, toxicity, and applications in research.

- Molecular Formula : C2H9ClN2

- Molecular Weight : 96.56 g/mol

- CAS Number : 18413-14-4

- Storage Conditions : Store at 2-8 °C under dry conditions.

This compound acts as a reactive reagent in biological systems. Its hydrazine functional group allows it to participate in various biochemical reactions, particularly in the modification of proteins and nucleic acids. This reactivity is essential for its applications in:

- Protein Labeling : EMH is used to label proteins for studies involving enzyme activity and protein interactions.

- Active Site Mapping : It helps identify active sites in enzymes by covalently binding to specific amino acid residues.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of EMH. The following table summarizes key findings from various studies:

Case Studies

Several studies have highlighted the biological implications of EMH:

- Genotoxicity Assessment : Research indicated that EMH exhibited genotoxic effects in mammalian cells, with positive results in reverse mutation assays and chromosomal aberration tests. This suggests potential risks associated with exposure to the compound, particularly in occupational settings where hydrazine derivatives are used .

- Cancer Studies : Epidemiological studies involving workers exposed to hydrazine compounds, including EMH, reported increased incidences of liver tumors (hepatomas). A significant correlation was found between exposure levels and cancer risk, emphasizing the need for careful handling and regulation .

- Environmental Impact : Hydrazine compounds, including EMH, demonstrate low bioaccumulation potential but can cause significant ecological harm at elevated concentrations. Toxicity assessments revealed adverse effects on aquatic organisms, highlighting the importance of environmental monitoring .

Applications in Research

The unique properties of this compound make it valuable in several research applications:

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-1-methylhydrazine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of hydrazine derivatives often involves alkylation or condensation reactions. For example, ethyl hydrazine hydrochloride can be synthesized via dehydrobromination of acetohydrazide with ethyl bromide, followed by amide hydrolysis . To optimize efficiency:

- Use anhydrous conditions to minimize side reactions.

- Monitor reaction progress via TLC or NMR to identify intermediates.

- Adjust stoichiometry (e.g., excess alkylating agent) to drive the reaction to completion.

Post-synthesis, recrystallization in ethanol or methanol can improve purity.

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values.

- NMR Spectroscopy : Confirm the presence of ethyl and methyl groups (e.g., H NMR: δ 1.2–1.5 ppm for CH, δ 2.5–3.0 ppm for N–CH).

- HPLC : Use a C18 column with a mobile phase of 0.1 M HCl and phosphomolybdic acid for UV detection at 254 nm .

- Melting Point : Compare observed mp (e.g., ~225°C) with literature values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a tightly sealed glass container at 4°C, away from oxidizers and moisture .

- Spill Management : Neutralize spills with 10% sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. What advanced analytical techniques resolve trace impurities in this compound, and how are they validated?

- Methodological Answer :

- LC-MS/MS : Detect impurities at ppm levels using a reverse-phase column (e.g., Kromasil C18) and gradient elution (methanol/0.1% formic acid). Validate via spike-recovery experiments (90–110% recovery) and linearity (R > 0.99) .

- GC-MS : Derivatize the compound with BSTFA to enhance volatility. Monitor for byproducts like ethylamine or methylhydrazine.

- Validation Criteria : Include precision (RSD < 2%), accuracy, and limit of detection (LOD < 0.1 µg/mL) per ICH guidelines.

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Studies : Prepare solutions in buffers (pH 3–9) and store at 25°C/60% RH. Monitor degradation via HPLC:

- Acidic Conditions (pH < 5) : Protonation of the hydrazine group reduces hydrolysis.

- Alkaline Conditions (pH > 8) : Rapid degradation due to nucleophilic attack on the hydrazine moiety.

- Solvent Effects : Use aprotic solvents (e.g., acetonitrile) to minimize decomposition. Avoid DMSO, which may catalyze oxidation .

Q. How can researchers address data discrepancies when studying the reactivity of this compound under varying conditions?

- Methodological Answer :

- Controlled Replicates : Perform triplicate experiments to identify outliers.

- Cross-Validation : Compare results from independent methods (e.g., kinetic studies via UV-Vis vs. NMR).

- Mechanistic Probes : Use isotopic labeling (e.g., N) to trace reaction pathways. For example, N NMR can distinguish between N–N bond cleavage and alkyl group transfer .

- Statistical Analysis : Apply ANOVA to assess significance of pH or temperature effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.